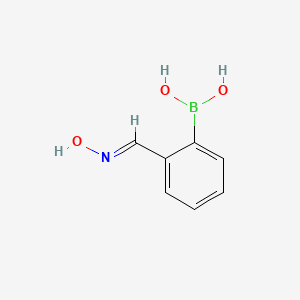
Acide (E)-(2-((hydroxyimino)méthyl)phényl)boronique
Vue d'ensemble
Description
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO3 and a molecular weight of 164.95 g/mol This compound is known for its unique structure, which includes a boronic acid group and a hydroxyimino group attached to a phenyl ring
Applications De Recherche Scientifique
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Analyse Biochimique
Biochemical Properties
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which acts as a Lewis acid. One of the key interactions is with serine residues in the active sites of enzymes, forming a covalent bond that can inhibit enzyme activity . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can interact with hydroxyl groups in sugars and amino acids, forming stable complexes that are useful in molecular recognition and sensing applications .
Cellular Effects
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit proteasomes, which are responsible for degrading proteins, thereby affecting protein turnover and cell cycle regulation . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate cellular responses to oxidative stress by interacting with reactive oxygen species and antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can inhibit enzymes by binding to their active sites, forming a stable boronate complex that prevents substrate access . Additionally, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The reversible nature of its interactions allows for dynamic regulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The interactions of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can influence its activity and function, affecting cellular responses to the compound .
Subcellular Localization
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .
Méthodes De Préparation
The synthesis of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final boronic acid derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and hydroxyimino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters. While phenylboronic acid lacks the hydroxyimino group, (E)-(2-((hydroxyimino)methyl)phenyl)boronic esters have a similar structure but differ in their ester functional group. The presence of the hydroxyimino group in (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid provides unique reactivity and interaction capabilities, making it distinct from its analogs .
Propriétés
Numéro CAS |
859160-67-1 |
|---|---|
Formule moléculaire |
C7H8BNO3 |
Poids moléculaire |
164.96 g/mol |
Nom IUPAC |
[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5- |
Clé InChI |
WXPCRKQPGFIHQC-UITAMQMPSA-N |
SMILES |
B(C1=CC=CC=C1C=NO)(O)O |
SMILES isomérique |
B(C1=CC=CC=C1/C=N\O)(O)O |
SMILES canonique |
B(C1=CC=CC=C1C=NO)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

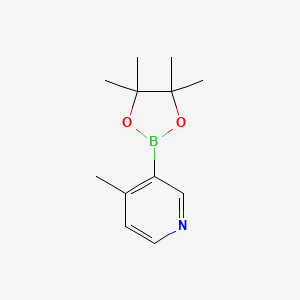
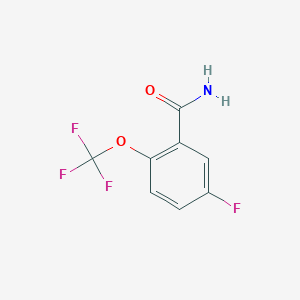
![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)
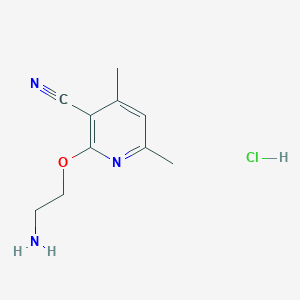
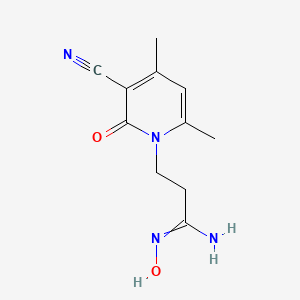


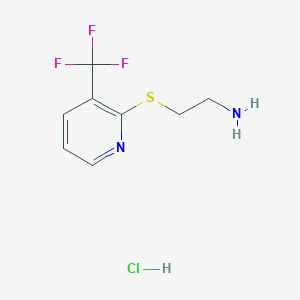

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
